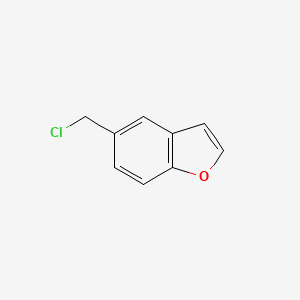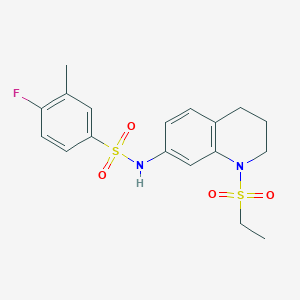
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is an organic compound that has been extensively studied for its unique chemical properties. It belongs to the class of sulfonamide compounds, known for their diverse applications in medicinal chemistry, materials science, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide typically involves multi-step procedures starting from commercially available precursors. Common steps include:
Formation of the Quinoline Backbone: This step involves constructing the tetrahydroquinoline framework, often using cyclization reactions.
Ethylsulfonylation: Introduction of the ethylsulfonyl group usually employs reagents like ethyl sulfonyl chloride under base-catalyzed conditions.
Sulfonamide Formation: Finally, the reaction with 4-fluoro-3-methylbenzenesulfonyl chloride leads to the desired sulfonamide product. This step may require solvents such as dichloromethane and bases like triethylamine to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound might utilize similar steps, with optimization for yield, safety, and cost. Large-scale reactors and continuous flow techniques can enhance the efficiency and consistency of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation, typically at the nitrogen or sulfur centers, leading to various oxidative derivatives.
Reduction: The reduction of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide might target the quinoline ring or sulfonamide group, often using hydrogenation catalysts.
Substitution: Both nucleophilic and electrophilic substitutions can occur, particularly at the aromatic rings and sulfonamide functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid
Reducing Agents: Sodium borohydride, catalytic hydrogenation
Substitution Reagents: Halides, nucleophiles like amines or thiols
Major Products:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amino derivatives, reduced sulfonamide forms
Substitution Products: Various substituted derivatives, depending on the site and type of substituent introduced
科学研究应用
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide finds use across various scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, affecting biological pathways.
Medicine: Explored for therapeutic uses, particularly due to the pharmacological properties of sulfonamides, including antimicrobial activity.
Industry: Utilized in materials science for the development of specialty polymers and advanced materials due to its structural characteristics.
作用机制
Molecular Targets and Pathways: The specific biological activity of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide often involves inhibition of certain enzymes, disrupting normal biological functions. The sulfonamide group is particularly known for mimicking the natural substrate of certain enzymes, leading to competitive inhibition. Pathways affected can include metabolic enzymes, signaling pathways, and protein-protein interactions.
相似化合物的比较
When compared to other sulfonamide compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide stands out due to its unique substitution pattern and the combination of fluoro and methyl groups, which can influence its reactivity and biological activity.
Similar Compounds Include:
Sulfanilamide: The simplest sulfonamide with broad antibacterial activity.
Sulfamethoxazole: Often used in combination with trimethoprim for its enhanced antibacterial effects.
Ethylsulfonylated Quinolines: Compounds with similar structural frameworks but varying substituents leading to different properties and applications.
属性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-10-4-5-14-6-7-15(12-18(14)21)20-27(24,25)16-8-9-17(19)13(2)11-16/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZDXBAHZVPENY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)
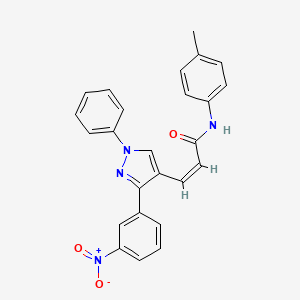
![methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2397935.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2397938.png)
![[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2397940.png)
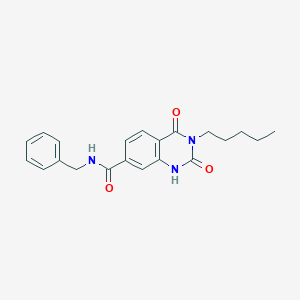
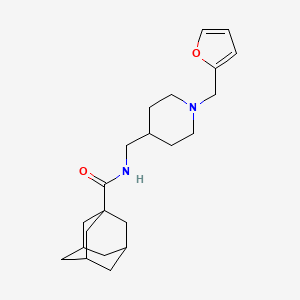
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2397945.png)
![4-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2397946.png)
![[3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate](/img/structure/B2397948.png)
![(2E,5Z)-2-(4-(dimethylamino)benzylidene)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanone](/img/structure/B2397949.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2397952.png)
![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397953.png)
